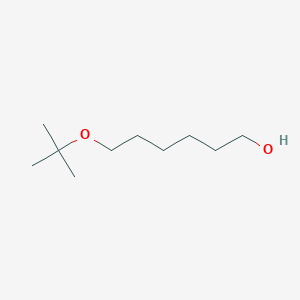
6-tert-Butoxyhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butoxyhexan-1-ol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain, with a tert-butoxy group at the sixth carbon position. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butoxyhexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hexan-1-ol attacks the tert-butyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as magnesium perchlorate can enhance the efficiency of the reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the reagent used.
Scientific Research Applications
Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.
Comparison with Similar Compounds
tert-Butyl alcohol: Similar in structure but lacks the hexane chain.
Hexan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl hexanoate: An ester derivative with similar functional groups.
Uniqueness: 6-tert-Butoxyhexan-1-ol is unique due to the presence of both a tert-butoxy group and a hexane chain, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over simpler alcohols or esters.
Properties
CAS No. |
91988-83-9 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]hexan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
InChI Key |
ANVOEGYBDKSPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


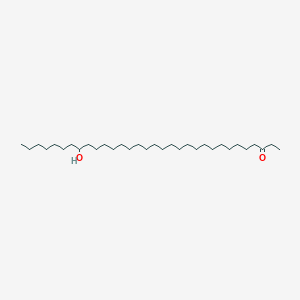
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
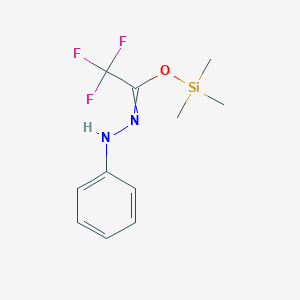
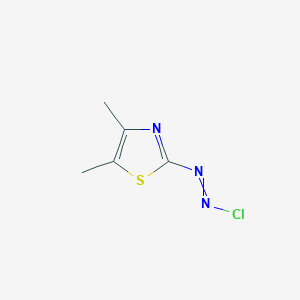
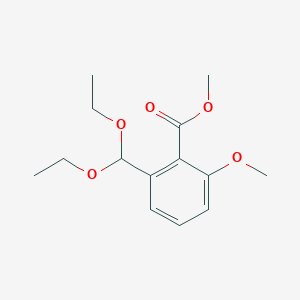
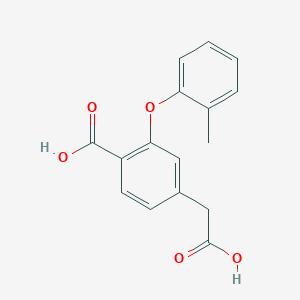
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
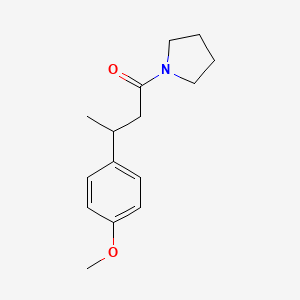
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
